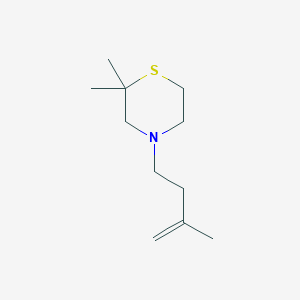

2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine

Description

Properties

IUPAC Name |

2,2-dimethyl-4-(3-methylbut-3-enyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEGRQAPZGDFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCN1CCSC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864906-96-6 | |

| Record name | 2,2-dimethyl-4-(3-methylbut-3-en-1-yl)thiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of thiomorpholine with 3-methylbut-3-enyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The alkyl groups attached to the thiomorpholine ring can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced thiomorpholine derivatives.

Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine involves its interaction with molecular targets through its sulfur atom and alkyl groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Observations :

- The 3-methylbut-3-enyl group in the target compound introduces greater steric bulk and lipophilicity compared to simpler thiomorpholine derivatives like 4-(4-nitrophenyl)thiomorpholine. This may enhance membrane permeability in biological systems.

Antimicrobial Activity

- Thiomorpholine vs. Morpholine Derivatives : Thiomorpholine derivatives generally exhibit weaker activity against Gram-negative bacteria compared to morpholine analogs, as seen in studies of 1-chloro-2-isocyanatoethane derivatives . However, bulky substituents (e.g., in Thioridazine derivative 7g) can restore activity against mycobacteria, suggesting steric effects mitigate limitations of the thiomorpholine core .

- Target Compound Hypotheses : The 3-methylbut-3-enyl group may improve interactions with hydrophobic pockets in targets like DNA gyrase, a validated antibacterial target .

Enzymatic Interactions

- Molecular docking studies on thiomorpholine derivatives reveal affinity for DNA gyrase, with substituent bulk and electronics modulating binding efficiency . The target compound’s branched substituent could enhance hydrophobic interactions compared to planar nitro groups in 4-(4-nitrophenyl)thiomorpholine.

Biological Activity

2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiomorpholine ring, which is characterized by a five-membered ring containing sulfur. The presence of the 3-methylbut-3-enyl substituent contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Covalent Bond Formation : The sulfur atom can form covalent bonds with nucleophilic residues in proteins, potentially modifying their function.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, influencing cellular processes and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.

Anticancer Potential

Preliminary investigations have shown that this compound may inhibit the proliferation of cancer cells. The compound's mechanism involves interference with cell cycle regulation and induction of apoptosis in tumor cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2-Dimethylthiomorpholine | Lacks the 3-methylbut-3-enyl group | Limited biological activity |

| 4-(3-Methylbut-2-enyl)morpholine | Contains oxygen instead of sulfur | Different reactivity profile |

| 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine | Saturated side chain | Altered biological properties |

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial potential .

- Anticancer Research : In a study conducted by Zhang et al. (2023), the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed an IC50 value of 25 µM for MCF-7 cells, suggesting effective cytotoxicity .

Q & A

Q. What are the standard synthetic routes for 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine, and how are intermediates characterized?

- Methodological Answer : A common approach involves functionalizing thiomorpholine cores via alkylation or oxidation. For example, 4-(prop-2-yn-1-yl)thiomorpholine derivatives are synthesized by reacting thiomorpholine with propargyl bromide, followed by oxidation using 3-chloroperbenzoic acid (MCPBA) in dichloromethane to form the 1,1-dioxide derivative . Intermediates are characterized via IR, -NMR, -NMR, and ESI-MS to confirm regioselectivity and purity. For branched alkenyl groups like 3-methylbut-3-enyl, analogous alkylation steps with appropriate electrophiles (e.g., 3-methylbut-3-enyl bromide) under inert conditions may be employed.

Q. How is the structural stability of thiomorpholine derivatives assessed under varying experimental conditions?

- Methodological Answer : Stability studies focus on the sulfur moiety’s susceptibility to oxidation. Accelerated degradation tests (e.g., exposure to peroxides, light, or elevated temperatures) are conducted, with progress monitored via HPLC or TLC. For instance, thiomorpholine 1,1-dioxide derivatives exhibit enhanced oxidative stability compared to non-oxidized analogs, making them preferable in long-term biological assays . Storage recommendations include inert atmospheres (N/Ar) and low temperatures (-20°C) to prevent decomposition .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of thiomorpholine derivatives, and how are structure-activity relationships (SARs) determined?

- Methodological Answer : Antimicrobial and antifungal activities are assessed via microdilution assays (e.g., MIC determination against S. aureus or C. albicans). For example, thiomorpholine-containing oxazolidinones showed enhanced activity when the sulfur atom was oxidized to S,S-dioxide, likely due to improved membrane permeability . SAR studies involve systematic substitution at the 4-position (e.g., alkyl, alkenyl, or aryl groups) and correlation with bioactivity data. Computational docking (e.g., AutoDock Vina) is used to predict binding modes to target enzymes like bacterial ribosomes .

Q. How can researchers reconcile contradictory data on the reactivity of thiomorpholine derivatives in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., oxidation vs. alkylation). Controlled experiments under varying conditions (e.g., catalyst loadings, solvents) are critical. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-(prop-2-yn-1-yl)thiomorpholine derivatives requires strict exclusion of oxygen to minimize side reactions, as molecular oxygen can oxidize the thiomorpholine sulfur during the process . Kinetic studies (e.g., in situ FTIR monitoring) help identify dominant pathways.

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Key strategies include:

- Protecting group chemistry : Temporary protection of the thiomorpholine nitrogen with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during alkylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for SN2 alkylation steps .

- Purification techniques : Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC resolves closely related byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.